molecular formula C19H18F4N4O B2354850 3-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine CAS No. 2380085-32-3

3-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine

Cat. No.: B2354850
CAS No.: 2380085-32-3
M. Wt: 394.374
InChI Key: CAHCXZUILQHJKH-UHFFFAOYSA-N
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Description

3-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine is a complex organic compound with potential applications in various scientific fields This compound features a cyclopropyl group attached to a fluorophenyl ring, a trifluoromethyl-substituted pyridazinyl group, and a piperazinyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

3-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It may be used in biological studies to investigate its effects on cellular processes and molecular interactions.

    Medicine: The compound could be explored for its potential therapeutic properties, such as its ability to interact with specific biological targets.

    Industry: Its chemical properties may make it useful in industrial applications, such as the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with a similar benzophenone structure but different substituents.

    4-Iodobenzoic acid: A compound with a benzoic acid structure and an iodine substituent.

Uniqueness

3-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine is unique due to its combination of a cyclopropyl group, a fluorophenyl ring, and a trifluoromethyl-pyridazinyl-piperazinyl methanone moiety. This unique structure may confer distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

[1-(4-fluorophenyl)cyclopropyl]-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F4N4O/c20-14-3-1-13(2-4-14)18(7-8-18)17(28)27-11-9-26(10-12-27)16-6-5-15(24-25-16)19(21,22)23/h1-6H,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHCXZUILQHJKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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